3-Bromo-2-fluoro-5-formylbenzoic acid
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Overview
Description
3-Bromo-2-fluoro-5-formylbenzoic acid is an organic compound with the molecular formula C8H4BrFO3 It is a derivative of benzoic acid, featuring bromine, fluorine, and formyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-5-formylbenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-fluorobenzoic acid, followed by formylation. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The formylation step can be achieved using formylating agents like dichloromethyl methyl ether (DCME) in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-5-formylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products Formed
Substitution Reactions: Various substituted benzoic acids.
Oxidation and Reduction Reactions: Corresponding carboxylic acids or alcohols.
Coupling Reactions: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
3-Bromo-2-fluoro-5-formylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-5-formylbenzoic acid depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its reactive functional groups. For example, the formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromine and fluorine atoms can also participate in halogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-fluoro-5-nitrobenzoic acid: Similar structure but with a nitro group instead of a formyl group.
2-Fluoro-5-formylbenzoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-5-fluoro-2-formylbenzoic acid: Similar structure but with different positions of the bromine and fluorine atoms.
Uniqueness
3-Bromo-2-fluoro-5-formylbenzoic acid is unique due to the specific arrangement of its functional groups, which provides a distinct reactivity profile. This makes it particularly useful in synthetic chemistry for the preparation of complex molecules and in various research applications where specific interactions with molecular targets are required .
Properties
Molecular Formula |
C8H4BrFO3 |
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Molecular Weight |
247.02 g/mol |
IUPAC Name |
3-bromo-2-fluoro-5-formylbenzoic acid |
InChI |
InChI=1S/C8H4BrFO3/c9-6-2-4(3-11)1-5(7(6)10)8(12)13/h1-3H,(H,12,13) |
InChI Key |
SRGYKMMHSJLUOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)Br)C=O |
Origin of Product |
United States |
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